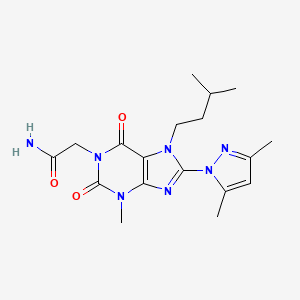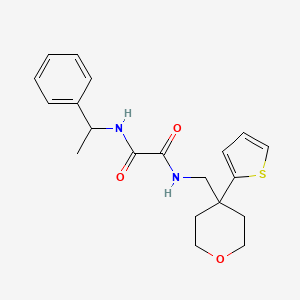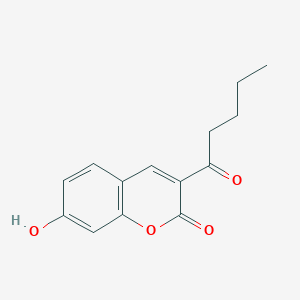
2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrrole ring, a 1,2,4-triazole ring, a thioether group, and an acetamide group attached to a nitrophenyl ring. These functional groups and rings are common in many pharmaceutical compounds and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,4-triazole ring could be formed through a cyclization reaction involving a hydrazine and a nitrile . The pyrrole ring could be synthesized through a Paal-Knorr synthesis or a Knorr pyrrole synthesis, both of which involve the reaction of a 1,4-diketone with an amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and 1,2,4-triazole rings are both aromatic and would contribute to the compound’s stability. The thioether group would provide some flexibility to the molecule, potentially allowing it to adopt different conformations .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the pyrrole ring could undergo electrophilic substitution reactions, while the nitro group on the phenyl ring could be reduced to an amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, it would likely be a solid at room temperature, and its solubility in different solvents would depend on the polarity of the solvent and the compound .
Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds with a similar structure to 2-((5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide focuses on the synthesis and structural elucidation, particularly of triazole derivatives. These compounds are synthesized through condensation reactions and their structures are characterized using techniques such as NMR, MASS Spectra, IR Spectra, and Elemental Analysis. This structural characterization is crucial for understanding the compound's potential applications in various fields of scientific research (Mahyavanshi et al., 2011).
Antimicrobial Activity
Compounds structurally related to 2-((5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide have been investigated for their antimicrobial properties. The synthesis of 1,2,4-triazole derivatives has attracted attention due to their wide range of pharmaceutical activities, including antimicrobial effects. These compounds have been screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, showcasing their potential in developing new antimicrobial agents (Mahyavanshi et al., 2011).
Pharmaceutical Applications
The broader family of compounds, including triazoles and acetamides, exhibits a variety of pharmaceutical activities. These include cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. The structural diversity and chemical functionality of these compounds allow for a wide range of potential therapeutic applications, underlining the importance of continued research and development in this area (Habernickel, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3S/c22-16-5-3-15(4-6-16)13-19-24-25-21(27(19)26-11-1-2-12-26)32-14-20(29)23-17-7-9-18(10-8-17)28(30)31/h1-12H,13-14H2,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKAVNLYYFPSHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)
![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)
![2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2364200.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2364201.png)
![Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B2364202.png)
![Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate](/img/structure/B2364203.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2364205.png)


![Methyl 7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylate](/img/structure/B2364210.png)
